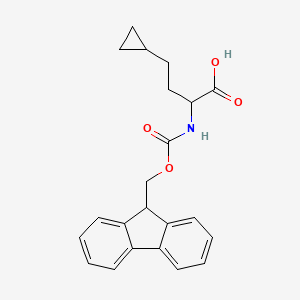

2-(Fmoc-amino)-4-cyclopropylbutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(氟甲基羰基氨基)-4-环丙基丁酸是一种化合物,其特征在于一个氟甲基羰基 (Fmoc) 保护基连接到氨基酸衍生物上。Fmoc 基团在肽合成中被广泛使用,因为它在酸性条件下稳定,并且易于在碱性条件下脱除。该化合物尤其有趣,因为它含有环丙基,环丙基可以赋予独特的化学性质和反应性。

准备方法

合成路线和反应条件

2-(氟甲基羰基氨基)-4-环丙基丁酸的合成通常涉及用 Fmoc 基团保护氨基。一种常见的方法是使氨基酸与氟甲基羰基氯 (Fmoc-Cl) 在二异丙基乙胺 (DIPEA) 等碱的存在下反应。 该反应通常在室温下于二甲基甲酰胺 (DMF) 等有机溶剂中进行 .

工业生产方法

Fmoc 保护氨基酸的工业生产通常采用固相肽合成 (SPPS)。该方法允许高效且可扩展地生产肽和氨基酸衍生物。 该工艺涉及将氨基酸锚定到固体树脂上,然后依次添加 Fmoc 保护的氨基酸 .

化学反应分析

反应类型

2-(氟甲基羰基氨基)-4-环丙基丁酸可以进行多种化学反应,包括:

常见试剂和条件

氧化: KMnO₄, OsO₄, CrO₃ 在吡啶中。

还原: H₂/Ni, H₂/Rh, Zn/HCl。

取代: LiAlH₄, NaBH₄, RLi, RMgX。

主要产物

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化会导致羧酸的形成,而还原可以生成醇或胺 .

科学研究应用

2-(氟甲基羰基氨基)-4-环丙基丁酸在科学研究中有几种应用:

化学: 用于肽合成以及作为构建更复杂分子的基石.

生物学: 用于研究蛋白质-蛋白质相互作用和酶-底物相互作用.

工业: 用于生产药物以及作为化学合成的试剂.

作用机制

2-(氟甲基羰基氨基)-4-环丙基丁酸的作用机制主要涉及它在肽合成中作为保护基的作用。 在合成过程中引入 Fmoc 基团以保护氨基,然后在碱性条件下脱除,通常使用 DMF 中的哌啶脱除 . 环丙基可以影响化合物的反应性和稳定性,使其成为合成化学中的宝贵工具 .

相似化合物的比较

类似化合物

Fmoc-2-氨基苯甲酸: 另一种具有类似保护基特性的 Fmoc 保护氨基酸.

Fmoc-叠氮基氨基酸: 用于点击化学和肽合成.

Fmoc 保护二肽: 用于合成更长的肽链.

独特性

2-(氟甲基羰基氨基)-4-环丙基丁酸的独特性在于它含有环丙基,与其他 Fmoc 保护氨基酸相比,环丙基可以赋予独特的化学性质和反应性。 这使得它在合成具有特定结构和功能特征的肽方面特别有用 .

生物活性

2-(Fmoc-amino)-4-cyclopropylbutanoic acid, also known as (R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in solid-phase peptide synthesis due to its stability and ease of removal, making this compound a valuable building block in the development of peptides and proteins.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.43 g/mol

- CAS Number : 2349578-60-3

- Structure : The compound features a cyclopropyl group which contributes to its unique biological properties.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential interactions with various biological targets. Here are key findings from recent research:

- Peptide Synthesis : The Fmoc group allows for the efficient synthesis of peptides, which can be tailored for specific biological functions. This compound has been utilized in synthesizing peptides that exhibit antimicrobial and antifungal properties.

- Antifungal Properties : Research indicates that cyclopropyl amino acids, including derivatives like this compound, may exhibit antifungal activity. Cyclopropylalanine has been isolated from certain fungi, suggesting that cyclopropyl groups can enhance biological activity against fungal pathogens .

- Protein Interactions : The incorporation of diazirine-based probes, which can be synthesized using this amino acid, has been shown to facilitate photoaffinity labeling techniques. These techniques allow researchers to study protein-protein interactions and identify potential drug targets .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of cyclopropyl-containing amino acids. The results demonstrated that certain derivatives, including those synthesized from this compound, showed significant inhibition against various fungal strains, indicating potential therapeutic applications in treating fungal infections.

Case Study 2: Photoaffinity Labeling

In another study, researchers utilized diazirine-modified peptides derived from this compound to explore protein interactions in live cells. This approach revealed novel binding partners for key signaling proteins, enhancing our understanding of cellular mechanisms and providing insights into drug design .

Data Table: Biological Activity Summary

属性

分子式 |

C22H23NO4 |

|---|---|

分子量 |

365.4 g/mol |

IUPAC 名称 |

4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(12-11-14-9-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) |

InChI 键 |

RFARSMCKSWZMRL-UHFFFAOYSA-N |

规范 SMILES |

C1CC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。